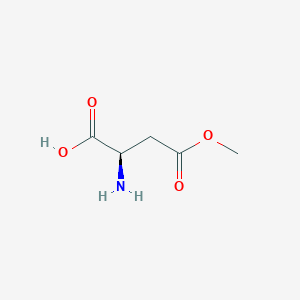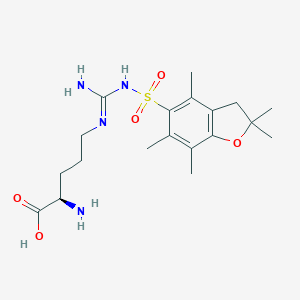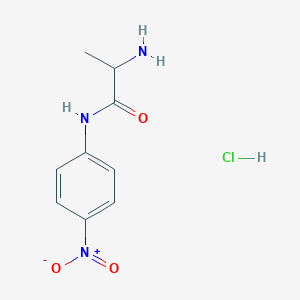
H-Asn-OMe.HCl
Übersicht
Beschreibung
N(6)-carboxymethyl-L-lysine is an L-lysine derivative with a carboxymethyl substituent at the N(6)-position. It has a role as an antigen. It is a L-lysine derivative and a non-proteinogenic L-alpha-amino acid.
Wissenschaftliche Forschungsanwendungen
L-Asparaginsäuremethylester-Hydrochlorid: Wissenschaftliche Forschungsanwendungen
Synthese von Antikrebsmitteln: L-Asparaginsäuremethylester-Hydrochlorid kann als Vorläufer bei der Synthese von Antikrebsmitteln verwendet werden, insbesondere zur Behandlung von akuter lymphatischer Leukämie (ALL). Es dient als Baustein in der mehrstufigen Synthese komplexerer Verbindungen mit therapeutischen Eigenschaften .
Acrylamidreduktion: Diese Verbindung könnte potenzielle Anwendungen bei der Reduzierung der Acrylamidbildung in stärkereichen Lebensmitteln während Garprozessen haben, die 100 °C übersteigen. Acrylamid ist eine Substanz, die sich in bestimmten Lebensmitteln während des Garens bei hohen Temperaturen bildet und als potenzielles Gesundheitsrisiko gilt .
Organischer Ligand in der Materialsynthese: In der Materialwissenschaft könnte L-Asparaginsäuremethylester-Hydrochlorid als organischer Ligand für Metallionen dienen, um Koordinationspolymere oder metallorganische Gerüste (MOFs) zu synthetisieren. Diese Materialien haben verschiedene Anwendungen, darunter Katalyse, Gasspeicherung und Trenntechnologien .
Enzyminhibitionstudien: Die Verbindung könnte in der biochemischen Forschung verwendet werden, um Enzyminhibitionsmechanismen zu untersuchen. Da L-Asparaginase den Abbau von Asparagin katalysiert, könnten Derivate wie L-Asparaginsäuremethylester-Hydrochlorid dazu beitragen, die Substratspezifität und Inhibitionskinetik des Enzyms zu verstehen .
Forschung zur Proteinbiosynthese: Forscher könnten L-Asparaginsäuremethylester-Hydrochlorid verwenden, um die Proteinbiosynthese in Leukämiezellen zu untersuchen. Da Asparagin für diese Zellen essentiell ist, könnten Studien zu den Auswirkungen seiner Derivate auf die Proteinsynthese zu neuen therapeutischen Ansätzen führen .
Wirkmechanismus
Target of Action
L-Asparagine Methyl Ester Hydrochloride is a protected form of L-Asparagine . L-Asparagine is often incorporated into proteins . It is a basis for some cancer therapies as certain cancerous cells require L-Asparagine for growth .
Biochemical Pathways
L-Asparagine is involved in multiple biochemical pathways due to its role in protein synthesis. It is a critical amino acid that is incorporated into the structure of proteins. Altering the availability of L-Asparagine can affect these pathways, particularly in cells that are rapidly dividing and require high levels of protein synthesis, such as cancer cells .
Result of Action
The result of the action of L-Asparagine Methyl Ester Hydrochloride is likely to be dependent on its interaction with protein synthesis pathways. By influencing these pathways, it could potentially affect the growth and proliferation of cells, particularly those that are rapidly dividing and require high levels of protein synthesis, such as cancer cells .
Biochemische Analyse
Biochemical Properties
Methyl L-asparaginate monohydrochloride plays a crucial role in biochemical reactions, particularly those involving the enzyme L-asparaginase. L-asparaginase catalyzes the hydrolysis of L-asparagine into L-aspartate and ammonia. This reaction is essential in the treatment of acute lymphoblastic leukemia, as it depletes the levels of L-asparagine, which leukemic cells rely on for protein synthesis . Methyl L-asparaginate monohydrochloride interacts with L-asparaginase, serving as a substrate that is converted into its corresponding products. This interaction is vital for understanding the enzyme’s mechanism and its therapeutic applications.
Cellular Effects
Methyl L-asparaginate monohydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting as a substrate for L-asparaginase, it indirectly affects the availability of L-asparagine in cells. This depletion of L-asparagine can lead to the inhibition of protein synthesis, particularly in rapidly dividing cells such as cancer cells. Consequently, Methyl L-asparaginate monohydrochloride can induce apoptosis in these cells, making it a valuable compound in cancer research .
Molecular Mechanism
The molecular mechanism of Methyl L-asparaginate monohydrochloride involves its interaction with L-asparaginase. Upon binding to the enzyme’s active site, the compound undergoes hydrolysis, resulting in the formation of L-aspartate and ammonia. This reaction inhibits the synthesis of proteins in cells that depend on L-asparagine, leading to cell death. Additionally, the compound may influence gene expression by altering the levels of metabolites involved in various signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl L-asparaginate monohydrochloride can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged experimentation. Its degradation products may also have biological activity, necessitating careful monitoring during experiments .
Dosage Effects in Animal Models
The effects of Methyl L-asparaginate monohydrochloride in animal models are dose-dependent. At lower doses, the compound effectively inhibits protein synthesis in target cells without causing significant toxicity. At higher doses, it may induce adverse effects, including toxicity and damage to healthy tissues. Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
Methyl L-asparaginate monohydrochloride is involved in metabolic pathways related to amino acid metabolism. The compound is hydrolyzed by L-asparaginase, resulting in the production of L-aspartate and ammonia. These metabolites can enter various metabolic pathways, influencing the overall metabolic flux and levels of other metabolites. The interaction with enzymes and cofactors in these pathways is essential for understanding the compound’s broader metabolic effects .
Transport and Distribution
The transport and distribution of Methyl L-asparaginate monohydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability for enzymatic reactions. The compound’s distribution can affect its efficacy and potential side effects, making it important to study its transport mechanisms .
Subcellular Localization
Methyl L-asparaginate monohydrochloride’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. Understanding its localization is crucial for elucidating its role in cellular processes and optimizing its therapeutic applications .
Eigenschaften
IUPAC Name |
methyl (2S)-2,4-diamino-4-oxobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3.ClH/c1-10-5(9)3(6)2-4(7)8;/h3H,2,6H2,1H3,(H2,7,8);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMQXHIJXUDQSS-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206073 | |
| Record name | Methyl L-asparaginate monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57461-34-4 | |
| Record name | L-Asparagine, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57461-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl L-asparaginate monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057461344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl L-asparaginate monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-asparaginate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















